molecular formula C17H20N2O5S B13412842 3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester CAS No. 61658-51-3

3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester

Cat. No.: B13412842
CAS No.: 61658-51-3
M. Wt: 364.4 g/mol
InChI Key: SLXIDOCKSBNXSH-UHFFFAOYSA-N
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Description

3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester is a chemical compound with the molecular formula C17H19N3O6S. It is a derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is known for its applications in pharmaceutical research and development. This compound is often used as an intermediate in the synthesis of various drugs and has significant importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester involves multiple steps. One common method includes the esterification and alkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butanol. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cardiovascular and renal diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Bumetanide: A loop diuretic with a similar structure, used to treat edema.

    Furosemide: Another loop diuretic with comparable pharmacological properties.

    Torsemide: A sulfonamide-based diuretic with structural similarities.

Uniqueness

3-Amino-4-phenoxy-5-sulfamoyl-benzoic acid butyl ester is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its role as an intermediate in drug synthesis highlight its importance in medicinal chemistry.

Properties

CAS No.

61658-51-3

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

butyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C17H20N2O5S/c1-2-3-9-23-17(20)12-10-14(18)16(15(11-12)25(19,21)22)24-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,18H2,1H3,(H2,19,21,22)

InChI Key

SLXIDOCKSBNXSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N

Origin of Product

United States

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